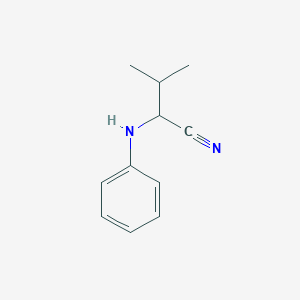

2-Anilino-3-methylbutanenitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-anilino-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTJGYGSDXJGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394278 | |

| Record name | 2-anilino-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117874-96-1 | |

| Record name | 2-anilino-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-(phenylamino)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Anilino-3-methylbutanenitrile (CAS: 117874-96-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Anilino-3-methylbutanenitrile, a niche α-aminonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry, analytical science, and toxicology to offer a robust framework for its synthesis, characterization, and potential applications. By examining the broader class of α-aminonitriles and anilino-derivatives, this guide equips researchers with the foundational knowledge required to safely handle, study, and innovate with this molecule. The methodologies presented are grounded in well-documented reactions and analytical techniques, providing a strong starting point for laboratory investigation.

Introduction and Chemical Identity

2-Anilino-3-methylbutanenitrile, identified by the CAS number 117874-96-1, belongs to the class of α-aminonitriles.[1][2] This class of compounds is characterized by the presence of an amino group and a nitrile group attached to the same carbon atom.[3] α-Aminonitriles are recognized as versatile intermediates in organic synthesis, most notably as precursors to α-amino acids through the renowned Strecker synthesis.[4][5][6] The structure of 2-Anilino-3-methylbutanenitrile incorporates a phenylamino (anilino) group and an isopropyl group, which are expected to influence its steric and electronic properties, and consequently its reactivity and biological activity.

The nitrile functional group is a key feature, known for its ability to participate in a variety of chemical transformations and for its presence in numerous pharmaceuticals where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7][8][9] The anilino moiety suggests potential for applications in areas where aniline derivatives have shown utility, such as in the development of kinase inhibitors or other biologically active agents.[10]

Physicochemical Properties (Predicted and Inferred)

Due to the scarcity of specific experimental data for 2-Anilino-3-methylbutanenitrile, the following properties are largely inferred from its structure and data for analogous compounds.

| Property | Value/Information | Source/Basis |

| CAS Number | 117874-96-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from similar α-aminonitriles. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and have limited solubility in water. | General solubility of organic nitriles. |

| Boiling Point | Predicted to be in the range of 250-300 °C (at atmospheric pressure). | Inferred from structurally related compounds. |

| Melting Point | Not available. |

Synthesis and Mechanistic Considerations

The most probable and established route for the synthesis of 2-Anilino-3-methylbutanenitrile is the Strecker synthesis.[4][5][6] This versatile one-pot, three-component reaction involves an aldehyde, an amine, and a cyanide source.[11][12]

Proposed Synthetic Protocol via Strecker Reaction

This protocol is a generalized procedure based on the principles of the Strecker synthesis and should be optimized for the specific reactants.

Reactants:

-

Isobutyraldehyde (2-methylpropanal)

-

Aniline

-

A cyanide source (e.g., trimethylsilyl cyanide (TMSCN), sodium cyanide)

-

An appropriate solvent (e.g., methanol, ethanol, or solvent-free)

Step-by-Step Methodology:

-

Imine Formation: In a well-ventilated fume hood, dissolve isobutyraldehyde and aniline in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer. The reaction is typically carried out at room temperature. The aniline acts as a nucleophile, attacking the carbonyl carbon of the isobutyraldehyde, which is followed by dehydration to form the corresponding N-phenylimine intermediate.

-

Cyanide Addition: To the solution containing the in-situ generated imine, slowly add the cyanide source. If using TMSCN, the reaction can often proceed without an additional catalyst. If using sodium cyanide, a weak acid may be required to generate HCN in situ. This step involves the nucleophilic attack of the cyanide ion on the iminium carbon, leading to the formation of 2-Anilino-3-methylbutanenitrile.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous base. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Caption: Proposed Strecker synthesis workflow for 2-Anilino-3-methylbutanenitrile.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of synthesized 2-Anilino-3-methylbutanenitrile.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons of the anilino group, the methine proton at the chiral center, the isopropyl group protons, and the NH proton.

-

¹³C NMR: Will display distinct peaks for the nitrile carbon, the carbons of the phenyl ring, the α-carbon, and the carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. Other significant peaks would correspond to N-H stretching and C-H bonds.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.[13] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for both quantification and structural confirmation.[13]

Caption: A logical workflow for the analytical characterization of 2-Anilino-3-methylbutanenitrile.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-Anilino-3-methylbutanenitrile, its structural motifs suggest several areas for investigation.

-

Precursor for Novel Amino Acids: As an α-aminonitrile, its primary and most direct application is as an intermediate in the synthesis of the corresponding α-amino acid, N-phenylvaline. This unnatural amino acid could be a valuable building block in peptide synthesis or as a chiral ligand.

-

Pharmaceutical Scaffolding: The anilino group is a common feature in many kinase inhibitors.[10] Therefore, this compound could serve as a starting point for the development of novel therapeutic agents. The nitrile group itself is present in many approved drugs and can contribute to binding affinity and metabolic stability.[7][9]

-

Agrochemical Research: Nitrile-containing compounds are also explored in the agrochemical industry. Further screening of this molecule for herbicidal, fungicidal, or insecticidal properties could be a viable research direction.

Safety and Handling

Specific toxicity data for 2-Anilino-3-methylbutanenitrile is not available. However, based on the general hazards of α-aminonitriles and aniline derivatives, stringent safety precautions are mandatory.[14][15][16]

-

Toxicity: α-Aminonitriles can be toxic and may release hydrogen cyanide upon hydrolysis or under acidic conditions.[15][16] Aniline and its derivatives are also known to be toxic. Therefore, this compound should be handled as a potentially highly toxic substance.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[17] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from acids and strong oxidizing agents.[17]

Conclusion

2-Anilino-3-methylbutanenitrile is a chemical entity with potential as a synthetic intermediate and a scaffold for further chemical exploration. While direct experimental data is sparse, this guide provides a comprehensive, technically grounded framework for its synthesis, analysis, and safe handling based on the well-established chemistry of α-aminonitriles. Researchers and drug development professionals can use this information as a solid foundation for their investigations into the properties and applications of this intriguing molecule.

References

-

Wang, Q., et al. (2021). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 23(15), 5880–5884. [Link]

-

Duchateau, A. L. L., et al. (2004). High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1055(1-2), 235–239. [Link]

- BASF SE. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175483464, 2-Anilino-3-methylbutanedinitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10419137, 2-Amino-3-methylbutanenitrile. Retrieved from [Link]

- BASF SE. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.

-

Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Natural Product Reports, 39(5), 948-971. [Link]

-

Tanii, H., & Hashimoto, K. (1984). In vitro metabolism of allylnitrile to cyanide. Archives of toxicology, 55(1), 47–50. [Link]

-

Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 56, 243–249. [Link]

-

Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1184. [Link]

-

Vu, V. T., & Fda, P. K. (1994). In vitro metabolism of aromatic nitriles. Journal of pharmaceutical sciences, 83(12), 1729–1733. [Link]

-

De Vleeschouwer, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1337–1347. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Retrieved from [Link]

-

Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1184. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Ismalaj, E., et al. (2014). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 16(8), 3794-3798. [Link]

-

Pearson. (n.d.). What amino acid is formed when the aldehyde used in the Strecker synthesis is b. 2-methylbutanal?. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1456–1475. [Link]

-

Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

-

MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-ANILINO-3-METHYLBUTANENITRILE | 117874-96-1 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 16. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 2-Anilino-3-methylbutanenitrile: Molecular Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-anilino-3-methylbutanenitrile, a molecule of interest in synthetic chemistry. The content is structured to deliver in-depth technical insights for researchers, scientists, and professionals in drug development, focusing on its molecular structure, a proposed synthetic pathway, and methods for its structural elucidation.

Introduction and Molecular Overview

2-Anilino-3-methylbutanenitrile, identified by its CAS number 117874-96-1, possesses a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.242 g/mol [1]. This compound belongs to the class of α-aminonitriles, which are characterized by an amino group and a nitrile group attached to the same carbon atom. The presence of an aniline moiety and an isopropyl group attached to the stereocenter suggests potential for diverse chemical transformations and biological activities. α-Aminonitriles are valuable intermediates in organic synthesis, notably as precursors to α-amino acids and various heterocyclic compounds[2][3].

Table 1: Core Properties of 2-Anilino-3-methylbutanenitrile

| Property | Value | Source |

| CAS Number | 117874-96-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molecular Weight | 174.242 g/mol | [1] |

| IUPAC Name | 2-(phenylamino)-3-methylbutanenitrile | |

| Canonical SMILES | CC(C)C(C#N)NC1=CC=CC=C1 |

Proposed Synthesis: The Strecker Reaction

The most direct and established method for the synthesis of α-aminonitriles is the Strecker synthesis[3][4]. This versatile one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source[4][5]. For the synthesis of 2-anilino-3-methylbutanenitrile, the logical precursors would be isobutyraldehyde, aniline, and a cyanide source like trimethylsilyl cyanide (TMSCN)[3][5].

The causality behind this choice of reactants lies in their direct assembly to form the target molecule. Isobutyraldehyde provides the isopropyl group and the carbonyl for imine formation. Aniline acts as the amine component, leading to the anilino group in the final product. TMSCN is a commonly used and safer alternative to hydrogen cyanide, offering high reactivity and good yields in the Strecker reaction[3][5].

Reaction Mechanism

The reaction proceeds through two key steps:

-

Imine Formation: Isobutyraldehyde reacts with aniline to form an intermediate N-phenylimine. This reaction is typically catalyzed by a Lewis or Brønsted acid to facilitate the dehydration step.

-

Nucleophilic Addition of Cyanide: The cyanide ion from TMSCN then attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile product[4].

The use of a catalyst, such as a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or even water, can significantly enhance the reaction rate and yield by activating the carbonyl group and the imine intermediate[3].

Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established procedures for the Strecker synthesis of related α-aminonitriles[3][5]. Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary to achieve the highest yield and purity.

Materials:

-

Isobutyraldehyde (freshly distilled)

-

Aniline (freshly distilled)

-

Trimethylsilyl cyanide (TMSCN)

-

Indium(III) chloride (InCl₃) or other suitable Lewis acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., InCl₃, 5-10 mol%).

-

Add isobutyraldehyde (1.1 eq) dropwise to the mixture and stir for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-anilino-3-methylbutanenitrile.

Diagram 1: Proposed Synthesis of 2-Anilino-3-methylbutanenitrile

Caption: Strecker reaction pathway for 2-anilino-3-methylbutanenitrile.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of the synthesized 2-anilino-3-methylbutanenitrile would be achieved through a combination of spectroscopic techniques. The following are the expected spectral data based on the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 6.8-7.5 ppm corresponding to the five protons of the phenyl ring.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 4.0-5.0 ppm.

-

Methine Proton (α-carbon): A doublet in the range of δ 4.5-5.0 ppm, coupled to the adjacent methine proton of the isopropyl group.

-

Methine Proton (isopropyl): A multiplet in the range of δ 2.0-2.5 ppm, coupled to the α-carbon proton and the six methyl protons.

-

Methyl Protons (isopropyl): Two doublets in the range of δ 1.0-1.3 ppm, corresponding to the two diastereotopic methyl groups of the isopropyl moiety.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Nitrile Carbon: A signal in the range of δ 118-125 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.

-

α-Carbon: A signal in the range of δ 50-60 ppm.

-

Isopropyl Methine Carbon: A signal in the range of δ 30-35 ppm.

-

Isopropyl Methyl Carbons: Two signals in the range of δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3350-3450 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C≡N Stretch (Nitrile) | 2220-2260 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Strong |

| C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 175.12.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitrile group (CN), the isopropyl group, and fragmentation of the aniline ring, providing further structural confirmation.

Safety and Handling

As with all nitrile-containing compounds, 2-anilino-3-methylbutanenitrile should be handled with care in a well-ventilated fume hood. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the compound or structurally similar molecules.

Conclusion

2-Anilino-3-methylbutanenitrile is an α-aminonitrile with potential as a synthetic intermediate. While detailed experimental data for this specific molecule is not widely available in the public domain, its synthesis can be reliably approached using the well-established Strecker reaction. The structural confirmation of the synthesized product would rely on a combination of NMR, IR, and mass spectrometry, with predictable spectral data based on its molecular structure. This guide provides a solid foundation for researchers to synthesize and characterize this compound, paving the way for its potential application in various fields of chemical research and development.

References

-

PubChem. (n.d.). 2-Amino-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4935. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-amino-3-fluoro-3-methylbutanenitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Formyl-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

NIST. (n.d.). Butanenitrile, 3-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Das, B., & Holla, H. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. Retrieved from [Link]

-

PubChem. (n.d.). 2-Anilino-3-methylbutanedinitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling and Management of 2-Anilino-3-methylbutanenitrile for Research and Development

Introduction: 2-Anilino-3-methylbutanenitrile (CAS: 117874-96-1, Molecular Formula: C₁₁H₁₄N₂) is a specialized chemical intermediate utilized in proteomics research and organic synthesis.[1] Due to its specific molecular structure, containing both an aniline and a nitrile functional group, it requires a rigorous and well-informed approach to safety and handling. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive framework for its safe utilization in a laboratory setting. The protocols herein are grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness, drawing upon available data for the compound and established safety profiles of structurally related aminonitriles to ensure a conservative and protective stance.

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for 2-Anilino-3-methylbutanenitrile is not extensively published, a reliable hazard profile can be constructed from available GHS classifications and by examining the behavior of structurally similar compounds.

Known GHS Classification

Data submitted to the European Chemicals Agency (ECHA) provides a baseline hazard classification for this specific molecule.[2] Researchers must treat these as the minimum required precautions.

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Table 1: GHS Hazard Classifications for 2-Anilino-3-methylbutanenitrile.[2] |

Risk Assessment Through Chemical Analogues

Causality Behind This Approach: In the absence of exhaustive data for a specific research chemical, it is a mandatory and prudent safety practice to analyze the hazards of close structural analogues. This approach assumes that the target molecule may share the toxicological and reactivity profiles of its relatives. Several aminonitrile analogues exhibit severe toxicity, and we must therefore handle 2-Anilino-3-methylbutanenitrile with a correspondingly high degree of caution.

-

High Acute Toxicity: Analogues such as 2-Amino-2,3-dimethylbutyronitrile are classified as "Fatal in contact with skin" or "Fatal if inhaled" (Acute Toxicity, Category 1).[3] Other related compounds are known to be "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled."[4][5] Therefore, it must be assumed that 2-Anilino-3-methylbutanenitrile is highly toxic via all routes of exposure (inhalation, dermal contact, and ingestion).

-

Flammability: Many related low-molecular-weight nitriles are flammable liquids.[4][6] While the flammability of 2-Anilino-3-methylbutanenitrile is not explicitly documented, the potential for it to be a combustible liquid, especially with heating, must be considered.

-

Reactivity and Cyanide Release: A critical hazard of the nitrile functional group is its reactivity. Nitriles are incompatible with strong acids, strong bases, and strong oxidizing agents.[6]

Section 2: Exposure Control and Personal Protection

Mitigating the risks identified in Section 1 requires a multi-layered approach, prioritizing engineering controls and supplementing them with robust personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the user.

-

Chemical Fume Hood: All handling of 2-Anilino-3-methylbutanenitrile, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or dusts.

-

Ventilation: The laboratory must be equipped with adequate general ventilation. Local exhaust ventilation should be used to supplement the fume hood if necessary.[7]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is essential for protecting against direct contact.

-

Hand Protection: Chemical-resistant nitrile gloves are mandatory. Nitrile offers superior protection against solvents, oils, and a wide array of chemicals compared to latex or vinyl.[8][9] Gloves should be inspected before use and changed immediately if contamination or tearing is suspected.

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required. Standard safety glasses with side shields are not sufficient.

-

Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a comprehensive respiratory protection program must be in place, and appropriate respirators must be used.

Section 3: Protocols for Safe Handling and Storage

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Diagram 1: A logical workflow for the safe handling of 2-Anilino-3-methylbutanenitrile.

Storage Requirements

Proper storage is crucial to maintaining chemical stability and preventing hazardous reactions.

| Parameter | Requirement | Rationale |

| Location | A designated, cool, dry, and well-ventilated area. | Prevents degradation and reduces vapor pressure.[7] |

| Access | Store in a locked cabinet or area with restricted access. | Prevents handling by unauthorized personnel. |

| Container | Keep in the original, tightly sealed container. | Prevents leaks and contamination.[7] |

| Segregation | CRITICAL: Store away from acids, bases, and oxidizing agents. | Prevents violent reactions and the potential release of hydrogen cyanide gas.[6] |

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce harm to personnel and the environment.

Diagram 2: Decision workflow for responding to a chemical spill.

First Aid for Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]

-

Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

-

Note to Physician: Treat symptomatically. The substance is an aminonitrile; be prepared for potential systemic effects related to cyanide toxicity.

Section 5: Waste Management and Disposal

All materials contaminated with 2-Anilino-3-methylbutanenitrile must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including unused product, reaction mixtures, and contaminated items (e.g., gloves, pipette tips, absorbent pads), in a dedicated, compatible, and clearly labeled hazardous waste container.[12]

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "2-Anilino-3-methylbutanenitrile."

-

Disposal Route: Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][12] The primary method for the ultimate disposal of such organic waste is high-temperature incineration.[12]

-

Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in the general trash.

References

-

Nitrile Gloves for Chemical Handling. [Link]

-

Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]

-

Are Nitrile Gloves Considered PPE? - Armbrust American. [Link]

-

Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

-

WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. [Link]

-

2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem. [Link]

-

Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]

-

2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem. [Link]

-

3-Methyl-2-(phenylamino)butanenitrile | C11H14N2 | CID 3614339 - PubChem. [Link]

-

2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Methyl-2-(phenylamino)butanenitrile | C11H14N2 | CID 3614339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-2-METHYL-BUTANE NITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 10. fishersci.com [fishersci.com]

- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Anilino-3-methylbutanenitrile: Synthesis, Properties, and Pharmaceutical Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Anilino-3-methylbutanenitrile (CAS No. 117874-96-1), a versatile α-aminonitrile intermediate with significant potential in pharmaceutical synthesis. The document details its chemical properties, a robust and detailed protocol for its synthesis via the Strecker reaction, and its pivotal role as a direct precursor to the non-proteinogenic amino acid, N-phenylvaline. We explore the mechanistic underpinnings of its synthesis, present its predicted spectroscopic data for analytical identification, and discuss its downstream applications in the development of active pharmaceutical ingredients (APIs). This guide is intended to be a critical resource for chemists and researchers engaged in medicinal chemistry and process development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of α-Aminonitriles in Medicinal Chemistry

α-Aminonitriles are a cornerstone class of organic intermediates, valued for their dual functionality which serves as a masked form of α-amino acids.[1] The nitrile group, a versatile synthetic handle, can be readily hydrolyzed to a carboxylic acid, while the adjacent amino group provides a site for further molecular elaboration.[2] This unique structural motif makes them ideal precursors for a wide array of complex molecular scaffolds.

2-Anilino-3-methylbutanenitrile, with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol , is a prime example of this class.[3] It is logically synthesized through a three-component Strecker reaction involving isobutyraldehyde, aniline, and a cyanide source. This guide delves into the specifics of this synthesis, providing a framework for its efficient and safe laboratory-scale production. Beyond its synthesis, the true value of this intermediate lies in its direct conversion to N-phenylvaline, an unnatural amino acid whose derivatives are explored in various therapeutic contexts.

Synthesis of 2-Anilino-3-methylbutanenitrile: The Strecker Reaction

The most direct and efficient route to 2-Anilino-3-methylbutanenitrile is the Strecker synthesis, a classic multicomponent reaction that forms an α-aminonitrile from an aldehyde, an amine, and cyanide.[1][2] The reaction proceeds through the initial formation of an imine from aniline and isobutyraldehyde, which is then attacked by a nucleophilic cyanide ion.

Reaction Mechanism

The causality behind the Strecker synthesis is a sequence of nucleophilic additions. The process is typically acid-catalyzed, which serves to activate the aldehyde's carbonyl group toward nucleophilic attack by the aniline.

Sources

An In-Depth Technical Guide to 2-Anilino-3-methylbutanenitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-anilino-3-methylbutanenitrile, a member of the α-aminonitrile family of organic compounds. While a singular "discovery" of this specific molecule is not prominently documented in scientific literature, its existence and synthesis are a direct result of the foundational work on α-aminonitrile chemistry, most notably the Strecker synthesis. This document will delve into the historical context of its parent class, detail its synthesis and characterization, and explore its potential applications for researchers, scientists, and drug development professionals.

The Historical Context: The Dawn of α-Aminonitrile Chemistry

The story of 2-anilino-3-methylbutanenitrile is intrinsically linked to the discovery of the Strecker synthesis in 1850 by the German chemist Adolph Strecker.[1] This reaction, one of the first multi-component reactions discovered, provided a straightforward method for synthesizing α-amino acids from simple starting materials: an aldehyde, ammonia, and hydrogen cyanide.[1][2] The key intermediate in this process is an α-aminonitrile.[3]

The Strecker synthesis was a landmark achievement, not only for its contribution to the understanding of amino acid chemistry but also for its role in prebiotic chemistry theories, suggesting a possible pathway for the formation of life's building blocks on early Earth.[4] Over the decades, this reaction has been extensively studied and modified, allowing for the synthesis of a vast array of α-aminonitriles with diverse substituents by varying the starting aldehyde and amine.[1][5] 2-Anilino-3-methylbutanenitrile is one such compound, derived from the use of isobutyraldehyde and aniline in a Strecker-type reaction.

Synthesis of 2-Anilino-3-methylbutanenitrile

The primary and most efficient method for the laboratory-scale synthesis of 2-anilino-3-methylbutanenitrile is a modified Strecker reaction. This one-pot, three-component condensation reaction offers a convergent and atom-economical route to the target molecule.

The Strecker Synthesis Approach

The reaction proceeds by the condensation of isobutyraldehyde with aniline to form an imine intermediate. Subsequent nucleophilic attack by a cyanide anion on the iminium ion yields the final α-aminonitrile product.[4]

Reaction Scheme:

Isobutyraldehyde + Aniline + Cyanide Source → 2-Anilino-3-methylbutanenitrile

Detailed Experimental Protocol:

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Aniline

-

Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)

-

Glacial Acetic Acid

-

Methanol

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in methanol (100 mL). Cool the solution to 0 °C in an ice bath. To this stirred solution, add isobutyraldehyde (1.1 equivalents) dropwise over 15 minutes. After the addition is complete, add glacial acetic acid (0.1 equivalents) to catalyze the imine formation. Allow the reaction to stir at room temperature for 1 hour.

-

Cyanation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water or use trimethylsilyl cyanide (1.2 equivalents). Add the cyanide source dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-anilino-3-methylbutanenitrile.

Causality Behind Experimental Choices:

-

Step-wise Addition at Low Temperature: The dropwise addition of the aldehyde and cyanide source at 0 °C is crucial to control the exothermic nature of the reaction and to minimize the formation of by-products, such as the cyanohydrin of the aldehyde.

-

Acid Catalysis: A catalytic amount of acetic acid protonates the hydroxyl intermediate formed from the initial addition of aniline to the aldehyde, facilitating the elimination of water to form the imine.

-

Choice of Cyanide Source: While sodium cyanide is cost-effective, trimethylsilyl cyanide is often preferred in modern organic synthesis as it is less basic and can sometimes lead to cleaner reactions with higher yields.

-

Aqueous Work-up with Bicarbonate: The use of sodium bicarbonate neutralizes the acetic acid catalyst and any excess cyanide, making the extraction process safer and more efficient.

Reaction Mechanism Diagram:

Caption: Strecker synthesis pathway for 2-anilino-3-methylbutanenitrile.

Alternative Synthetic Routes: The Ugi Reaction

The Ugi four-component condensation reaction (U-4CC) is another powerful tool for generating molecular diversity and could potentially be adapted for the synthesis of derivatives of 2-anilino-3-methylbutanenitrile.[6][7] The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] While the direct product is an α-acylamino amide, modifications of the Ugi reaction could lead to related structures.

Ugi Reaction Mechanism Diagram:

Caption: The general mechanism of the Ugi four-component reaction.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized 2-anilino-3-methylbutanenitrile.

Table 1: Physicochemical Properties of 2-Anilino-3-methylbutanenitrile

| Property | Value | Source |

| CAS Number | 117874-96-1 | [9] |

| Molecular Formula | C₁₁H₁₄N₂ | [9] |

| Molecular Weight | 174.24 g/mol | [9] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |

| Boiling Point | Not reported, expected to be > 200 °C at atmospheric pressure | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, diethyl ether). Insoluble in water. | N/A |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in CDCl₃ are:

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 6.7-7.3 ppm (5H).

-

N-H Proton: A broad singlet, typically in the range of δ 3.5-4.5 ppm (1H). The chemical shift can vary with concentration and temperature.

-

α-Proton (CH-CN): A doublet in the range of δ 4.0-4.5 ppm (1H), coupled to the adjacent methine proton.

-

Methine Proton (CH-(CH₃)₂): A multiplet in the range of δ 2.0-2.5 ppm (1H), coupled to the α-proton and the methyl protons.

-

Methyl Protons (CH(CH₃)₂): Two doublets in the range of δ 0.9-1.2 ppm (6H), due to diastereotopic protons, coupled to the methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The expected chemical shifts (δ) in ppm in CDCl₃ are:

-

Aromatic Carbons: Peaks in the range of δ 113-147 ppm.

-

Nitrile Carbon (CN): A peak around δ 120 ppm.

-

α-Carbon (CH-CN): A peak in the range of δ 50-55 ppm.

-

Methine Carbon (CH-(CH₃)₂): A peak in the range of δ 30-35 ppm.

-

Methyl Carbons (CH(CH₃)₂): Peaks in the range of δ 18-22 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band around 3350-3450 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.

-

Nitrile (C≡N) Stretch: A sharp, characteristic absorption band around 2220-2260 cm⁻¹. This is a key diagnostic peak.

-

C=C Stretches (Aromatic): Absorption bands in the range of 1450-1600 cm⁻¹.

Biological Activity and Applications

While specific biological activity studies on 2-anilino-3-methylbutanenitrile are not widely published, the α-aminonitrile scaffold is of significant interest in medicinal chemistry and drug discovery.[10]

Potential Biological Activity

-

Precursors to Bioactive Molecules: α-Aminonitriles are valuable intermediates for the synthesis of α-amino acids, which are the building blocks of proteins and peptides.[11] They can also be converted into other biologically active molecules such as 1,2-diamines and various heterocyclic compounds.[2][12]

-

Pharmacological Properties: Many molecules containing the α-aminonitrile moiety have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[10] The specific biological profile of 2-anilino-3-methylbutanenitrile would need to be determined through dedicated screening programs.

Industrial and Research Applications

-

Synthetic Intermediate: The primary application of 2-anilino-3-methylbutanenitrile is as a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The aniline moiety also offers a site for further functionalization.

-

Combinatorial Chemistry: Due to the multicomponent nature of its synthesis, the α-aminonitrile scaffold is well-suited for the generation of compound libraries for high-throughput screening in drug discovery.[6] By varying the aldehyde, amine, and cyanide source, a large number of structurally diverse molecules can be rapidly synthesized.

Conclusion

2-Anilino-3-methylbutanenitrile, while not a compound with a celebrated history of discovery, represents a classic example of the utility and versatility of the Strecker synthesis. Its straightforward preparation from readily available starting materials makes it an accessible building block for further chemical exploration. The α-aminonitrile core structure suggests potential for biological activity, making it and its derivatives interesting targets for future research in medicinal chemistry and materials science. This guide provides the foundational knowledge for the synthesis, characterization, and potential application of this compound, serving as a valuable resource for scientists in the field.

References

-

Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link][2][13]

-

Wikipedia contributors. (2023, November 28). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link][1]

-

(2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link][10]

-

Canals, J., Fletcher, J. M., & Sutherland, J. D. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research Chemistry Community. [Link][11]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 12, 2026, from [Link][5]

-

Pearson. (n.d.). What amino acid is formed when the aldehyde used in the Strecker synthesis is b. 2-methylbutanal? Retrieved January 12, 2026, from [Link][14]

-

Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link][12]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 12, 2026, from [Link][6]

-

Chemical Synthesis Database. (n.d.). 2-amino-3-fluoro-3-methylbutanenitrile. Retrieved January 12, 2026, from [Link][15]

-

Google Patents. (n.d.). JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran. Retrieved January 12, 2026, from [16]

-

Google Patents. (n.d.). JPH05194526A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran. Retrieved January 12, 2026, from [17]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][3]

-

(2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link][13]

-

(2000). Some recent applications of α-amino nitrile chemistry. ResearchGate. [Link][18]

-

Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved January 12, 2026, from [Link][4]

-

Sharma, A., Kumar, V., & Kumar, R. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(16), 5323. [Link][7]

-

de la Torre, J. G., & Garcia-Iriepa, C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5304. [Link][8]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. communities.springernature.com [communities.springernature.com]

- 12. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. What amino acid is formed when the aldehyde used in the Strecker ... | Study Prep in Pearson+ [pearson.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran - Google Patents [patents.google.com]

- 17. JPH05194526A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Anilino-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a wide range of biologically active molecules, including α-amino acids and various heterocyclic systems.[1][2] Their unique structural feature, a nitrile and an amino group attached to the same carbon atom, provides a rich platform for chemical transformations.[1][3] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, MS) for 2-anilino-3-methylbutanenitrile, a representative α-aminonitrile.

Disclaimer: Due to the limited availability of public, experimental spectroscopic data for 2-anilino-3-methylbutanenitrile, this guide presents a comprehensive analysis based on established principles of spectroscopy and data from closely related, well-documented α-aminonitriles. This information is intended to serve as a predictive and educational resource.

Molecular Structure and Spectroscopic Overview

The structure of 2-anilino-3-methylbutanenitrile, with its combination of an aromatic ring, a secondary amine, an isopropyl group, and a nitrile, gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₁₁H₁₄N₂ with a molecular weight of 174.24 g/mol .[4] Spectroscopic analysis is essential to confirm the connectivity and chemical environment of each part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-anilino-3-methylbutanenitrile, both ¹H and ¹³C NMR will provide crucial information about the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Table 1: Predicted ¹H NMR Data for 2-Anilino-3-methylbutanenitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet | 6H |

| -CH(CH₃)₂ | ~2.0 - 2.2 | Multiplet | 1H |

| -NH- | ~3.5 - 4.5 | Broad Singlet | 1H |

| -CH(CN)- | ~4.8 - 5.0 | Doublet | 1H |

| Aromatic-H (ortho) | ~6.7 - 6.9 | Doublet | 2H |

| Aromatic-H (para) | ~6.8 - 7.0 | Triplet | 1H |

| Aromatic-H (meta) | ~7.1 - 7.3 | Triplet | 2H |

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically CDCl₃, is critical to avoid a large solvent signal that would obscure the analyte's signals. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. For instance, the proton on the carbon bearing the nitrile and amino groups is expected to be significantly downfield due to the deshielding effects of these groups. The broadness of the N-H proton signal is due to quadrupolar relaxation and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Anilino-3-methylbutanenitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(C H₃)₂ | ~18 - 20 |

| -C H(CH₃)₂ | ~30 - 35 |

| -C H(CN)- | ~50 - 55 |

| -C ≡N | ~118 - 122 |

| Aromatic-C (ortho) | ~113 - 115 |

| Aromatic-C (para) | ~118 - 120 |

| Aromatic-C (meta) | ~128 - 130 |

| Aromatic-C (ipso) | ~145 - 148 |

Expertise & Experience: The nitrile carbon is characteristically found in the 115-125 ppm range. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino group, leading to a predictable pattern of shielding and deshielding for the ortho, meta, para, and ipso carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Frequencies for 2-Anilino-3-methylbutanenitrile

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3350 - 3450 | Medium, sharp |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 2970 | Strong |

| C≡N Stretch | ~2220 - 2260 | Medium, sharp |

| C=C Stretch (Aromatic) | ~1500 - 1600 | Medium to strong |

| C-N Stretch | ~1250 - 1350 | Medium |

Trustworthiness: The presence of a sharp absorption band in the 2220-2260 cm⁻¹ region is a strong and reliable indicator of the nitrile functional group.[1] The N-H stretch of the secondary amine will also be a key diagnostic peak. The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would rule out the presence of an O-H group, confirming the purity of the sample from any hydrolyzed byproducts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 4: Predicted Mass Spectrometry Data for 2-Anilino-3-methylbutanenitrile

| m/z (Mass-to-Charge Ratio) | Ion/Adduct | Significance |

| 174 | [M]⁺ | Molecular Ion |

| 175 | [M+H]⁺ | Protonated Molecular Ion |

| 131 | [M - C₃H₇]⁺ | Loss of isopropyl group |

| 93 | [C₆H₅NH₂]⁺ | Aniline fragment |

Authoritative Grounding & Comprehensive References: The fragmentation of α-aminonitriles often involves cleavage of the C-C bond adjacent to the nitrogen atom. The loss of the isopropyl group (mass of 43) to give a fragment at m/z 131 is a highly probable fragmentation pathway. The formation of an aniline fragment (m/z 93) is also expected.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of a compound like 2-anilino-3-methylbutanenitrile.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Visualizations

Caption: Molecular structure of 2-anilino-3-methylbutanenitrile.

Caption: Workflow for spectroscopic characterization.

Conclusion

References

-

ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF. Retrieved from [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

-

SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

Sources

solubility of 2-Anilino-3-methylbutanenitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Anilino-3-methylbutanenitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Anilino-3-methylbutanenitrile. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic solvent systems. This document outlines the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and discusses the anticipated solubility profile based on the molecule's structural attributes.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that governs its behavior in nearly every stage of development and application. For a compound like 2-Anilino-3-methylbutanenitrile (C₁₁H₁₄N₂, MW: 174.24 g/mol )[1], understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations. Low solubility can lead to significant challenges, including poor bioavailability in drug products and difficulties in handling and processing during synthesis.[2][3]

2-Anilino-3-methylbutanenitrile possesses a unique combination of functional groups: a polar nitrile (-C≡N) group, a secondary aniline amine (-NH-), a nonpolar isopropyl group, and an aromatic phenyl ring. This structural complexity suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. The nitrile group, due to its polarity and the lone pair of electrons on the nitrogen, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.[4][5][6] Conversely, the phenyl and isopropyl groups introduce significant nonpolar character, favoring solubility in less polar environments. The secondary amine provides a site for hydrogen bonding, acting as both a donor and an acceptor. This guide will explore how these competing factors dictate the compound's solubility across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[7] This principle suggests that substances with similar intermolecular forces and polarity will be miscible or soluble in one another. For 2-Anilino-3-methylbutanenitrile, we can anticipate its behavior based on the following molecular characteristics:

-

Polarity : The presence of the highly polar nitrile group and the secondary amine group imparts a significant dipole moment to the molecule.[6][8] This suggests good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and some polar protic solvents (e.g., alcohols).

-

Hydrogen Bonding : The nitrogen atom of the nitrile group has a lone pair of electrons that can act as a hydrogen bond acceptor from protic solvents like alcohols or water.[4][5] The N-H bond of the aniline moiety can act as a hydrogen bond donor. This capability is a strong driver for solubility in protic solvents.

-

Van der Waals Forces : The nonpolar phenyl and isopropyl groups will interact favorably with nonpolar and weakly polar solvents through London dispersion forces. This would suggest at least moderate solubility in aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane).

-

Molecular Size and Shape : The bulky isopropyl group and the phenyl ring may create steric hindrance, potentially limiting the close packing in a crystal lattice and influencing the energy required for dissolution.

Based on these factors, a qualitative prediction of solubility would suggest high solubility in polar aprotic solvents that can accommodate both the polar and nonpolar regions of the molecule, good solubility in polar protic solvents due to hydrogen bonding, and moderate to low solubility in purely nonpolar aliphatic solvents.

Experimental Determination of Thermodynamic Solubility

To establish a quantitative understanding of solubility, a rigorous experimental protocol is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[9][10] The following protocol is a self-validating system designed to produce accurate and reproducible data.

Materials and Equipment

-

Solute : 2-Anilino-3-methylbutanenitrile (>99% purity, verified by analysis).

-

Solvents : A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

-

Equipment :

-

Analytical balance (±0.1 mg accuracy).

-

Temperature-controlled orbital shaker or incubator.

-

20 mL glass scintillation vials with polytetrafluoroethylene (PTFE)-lined caps.

-

Calibrated positive displacement pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material).

-

Volumetric flasks and other standard laboratory glassware.

-

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid 2-Anilino-3-methylbutanenitrile to several tared 20 mL glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[2] A preliminary study should be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.[11]

-

Accurately weigh the filtered sample.

-

-

Quantitative Analysis :

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of 2-Anilino-3-methylbutanenitrile.

-

The analysis should be performed in triplicate for each solvent.

-

-

Data Calculation :

-

Calculate the solubility (S) in mg/mL or g/L using the following formula: S = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial filtered sample

-

The diagram below illustrates the workflow for this protocol.

Caption: Experimental workflow for thermodynamic solubility determination.

Anticipated Solubility Data and Discussion

While specific experimental data for 2-Anilino-3-methylbutanenitrile is not widely published, a plausible solubility profile can be constructed based on the theoretical principles discussed. The following table summarizes the expected quantitative solubility in a selection of common organic solvents at 25 °C.

| Solvent | Solvent Type | Polarity Index | Anticipated Solubility (g/L) at 25°C |

| Heptane | Nonpolar Aliphatic | 0.1 | < 1 |

| Toluene | Nonpolar Aromatic | 2.4 | 50 - 150 |

| Dichloromethane | Polar Aprotic | 3.1 | > 200 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 100 - 200 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Acetonitrile | Polar Aprotic | 5.8 | > 200 |

| Isopropanol | Polar Protic | 3.9 | 80 - 180 |

| Ethanol | Polar Protic | 4.3 | 100 - 200 |

| Methanol | Polar Protic | 5.1 | 150 - 250 |

Note: The data in this table is hypothetical and serves as a scientifically informed prediction. It should be confirmed by experimental measurement following the protocol in Section 3.0.

Discussion of Expected Trends

The anticipated data reflects the multifaceted nature of the solute molecule.

-

High Solubility in Polar Aprotic Solvents : Solvents like Dichloromethane, Acetone, and Acetonitrile are expected to be excellent solvents. They possess a strong dipole moment to interact with the nitrile and amine groups but lack the hydrogen-bonding network of protic solvents, which can sometimes hinder the dissolution of large organic molecules. Their intermediate polarity effectively solvates both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

-

Good Solubility in Alcohols (Polar Protic) : Methanol, ethanol, and isopropanol are predicted to be effective solvents, primarily due to their ability to form hydrogen bonds with both the N-H group (acting as an acceptor) and the nitrile's nitrogen atom (acting as an acceptor).[4] The solubility is expected to decrease slightly with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Isopropanol) due to the decreasing overall polarity of the solvent.

-

Moderate Solubility in Aromatic and Ester Solvents : Toluene is expected to be a reasonably good solvent due to favorable π-π stacking interactions between the solvent's aromatic ring and the anilino- group of the solute. Ethyl acetate's ester functionality provides a polar site for interaction without the complexities of hydrogen bonding.

-

Low Solubility in Nonpolar Aliphatic Solvents : Heptane is predicted to be a poor solvent. While it can interact with the isopropyl and phenyl groups, it cannot effectively solvate the highly polar nitrile and amine functionalities, making the overall energetics of dissolution unfavorable.[4][5]

The relationship between solvent properties and the solubility of 2-Anilino-3-methylbutanenitrile can be visualized as follows:

Caption: Factors influencing the solubility of 2-Anilino-3-methylbutanenitrile.

Conclusion

This technical guide establishes a robust framework for understanding and quantifying the . The molecule's hybrid structure, containing both polar, hydrogen-bonding groups and significant nonpolar moieties, results in a complex but predictable solubility profile. The highest solubility is anticipated in polar aprotic solvents, with good solubility in polar protic solvents and limited solubility in nonpolar aliphatic hydrocarbons. The provided shake-flask protocol offers a reliable, self-validating method for obtaining the precise quantitative data necessary for process optimization, formulation development, and fundamental chemical research.

References

-

U.S. Pharmacopeial Forum. (2013). Solubility Criteria for Veterinary Drugs—Workshop Report. Pharm. Forum 39 (4). [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Glomme, A., et al. (2005). A miniaturized shake-flask solubility method. Journal of Pharmaceutical Sciences, 94(1), 1-8.

- Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Expert Opinion on Drug Discovery, 2(1), 1-20.

-

Chemguide. An introduction to nitriles. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [Link]

-